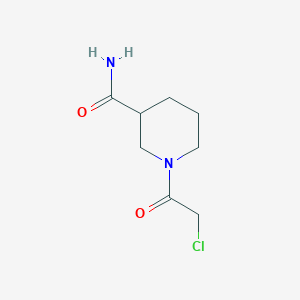

1-(2-Chloroacetyl)piperidine-3-carboxamide

描述

Contextualization within N-Acylated Piperidine (B6355638) Scaffolds

1-(2-Chloroacetyl)piperidine-3-carboxamide is an N-acylated piperidine derivative. This class of compounds is characterized by a piperidine ring where the nitrogen atom is bonded to an acyl group (in this case, a chloroacetyl group). The process of N-acylation can profoundly influence the molecule's chemical and biological properties. nih.gov

Potential as a Synthetic Intermediate for Bioactive Compounds

The structure of this compound suggests it is a valuable synthetic intermediate. The chloroacetyl group is a reactive handle, specifically an electrophile, which can readily react with various nucleophiles. This reactivity allows for the straightforward attachment of other molecular fragments, making it a versatile building block for creating a library of more complex derivatives.

This strategy is common in medicinal chemistry. For example, a similar compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, serves as a key intermediate in the synthesis of Vildagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor used for treating type-II diabetes. beilstein-journals.orggoogle.com The chloroacetyl group in that precursor allows for the crucial final steps of the synthesis.

Similarly, the piperidine-3-carboxamide core is a known pharmacophore. Derivatives of piperidine-3-carboxamide have been investigated for various biological activities, including the inhibition of human platelet aggregation. nih.gov The combination of the reactive chloroacetyl group and the biologically relevant piperidine-3-carboxamide scaffold makes this compound a promising starting material for the synthesis of novel, potentially bioactive compounds.

General Significance of Piperidine-Containing Structures in Medicinal Chemistry Research

The piperidine ring is one of the most important and ubiquitous heterocyclic scaffolds in the pharmaceutical industry. nih.govbohrium.com This six-membered nitrogen-containing heterocycle is a foundational structural element in a vast array of pharmaceuticals and naturally occurring alkaloids. wikipedia.orgencyclopedia.pub Its prevalence is so significant that piperidine derivatives are present in more than twenty different classes of pharmaceuticals. nih.govencyclopedia.pub

The versatility of the piperidine scaffold stems from its saturated, non-planar structure, which allows for the precise spatial arrangement of substituents. This is crucial for optimizing interactions with biological targets. The piperidine moiety is found in drugs treating a wide spectrum of conditions, highlighting its broad utility in medicinal chemistry. ijnrd.org

Table 1: Examples of Therapeutic Areas and Drugs Containing the Piperidine Scaffold

| Therapeutic Area | Example Drug(s) |

|---|---|

| Psychiatry | Risperidone, Haloperidol, Methylphenidate (Ritalin) wikipedia.orgresearchgate.net |

| Pain Management | Fentanyl, Meperidine wikipedia.orgencyclopedia.pub |

| Cancer Therapy | Various investigational agents nih.govnih.gov |

| Antiviral | Investigational agents ijnrd.org |

| Alzheimer's Disease | Donepezil ijnrd.org |

| Hypertension | Minoxidil wikipedia.org |

The widespread success of piperidine-containing drugs ensures that this structural motif remains a central focus of research and development in the quest for new and improved therapeutic agents. nih.govresearchgate.net Its proven track record as a "privileged scaffold" solidifies the importance of intermediates like this compound in the ongoing discovery of novel medicines.

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroacetyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2/c9-4-7(12)11-3-1-2-6(5-11)8(10)13/h6H,1-5H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXIPUBTNRBWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877964-41-5 | |

| Record name | 1-(2-chloroacetyl)piperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Chloroacetyl Piperidine 3 Carboxamide

Strategies for de novo Synthesis of 1-(2-Chloroacetyl)piperidine-3-carboxamide

The primary strategy for synthesizing the target compound involves the direct acylation of a pre-formed piperidine-3-carboxamide ring. This approach is favored for its efficiency and directness.

The most common and direct method for the synthesis of this compound is the N-acylation of piperidine-3-carboxamide. This reaction targets the secondary amine of the piperidine (B6355638) ring, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

Chloroacetyl chloride is the standard acylating agent used for this transformation. wikipedia.org It is a bifunctional compound, possessing a highly reactive acyl chloride group that readily participates in acylation reactions, and a chloroacetyl moiety that can be used for further synthetic modifications. wikipedia.org The reaction involves the nucleophilic attack of the nitrogen atom of the piperidine ring on the carbonyl carbon of chloroacetyl chloride. vulcanchem.com This process is analogous to the N-acylation of other cyclic amines, such as L-proline, where chloroacetyl chloride is used to introduce the chloroacetyl group. beilstein-journals.orgnih.gov The use of chloroacetyl chloride is well-established for acylating secondary amines to form stable amide bonds. vulcanchem.comacs.org

The success of the acylation reaction is highly dependent on the chosen conditions, including the solvent, temperature, and the presence of a base to neutralize the hydrochloric acid byproduct. A general procedure involves reacting the piperidine precursor with chloroacetyl chloride in the presence of a base like pyridine. researchgate.net The reaction is often conducted at a reduced temperature, such as 0 °C, to control its exothermicity and minimize side reactions. researchgate.net

Analogous reactions with similar structures, such as the acylation of L-proline, have been performed in solvents like tetrahydrofuran (B95107) (THF) and refluxed for several hours to ensure completion. beilstein-journals.orgnih.gov In other cases, the reaction can be carried out in dichloromethane (B109758) (DCM) or chloroform. google.com The choice of base is critical; organic bases like triethylamine (B128534) or diisopropylethylamine are commonly used to scavenge the HCl generated during the reaction. google.com The optimization of these parameters—solvent, temperature, and base—is key to achieving high yields and purity of the final product. google.com

| Precursor | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Piperidine Derivative | Pyridine | Pyridine | 0 °C | 30 min | 75% | researchgate.net |

| L-proline | THF | Not Specified | Reflux | 2 h | Not Specified | beilstein-journals.orgnih.gov |

| (S)-2-cyanopyrrolidine tosylate | Dichloromethane | Triethylamine | <10 °C | Not Specified | 79% | google.com |

An alternative synthetic route involves preparing the piperidine-3-carboxamide precursor from a more readily available starting material, such as piperidine-3-carboxylic acid or its esters. This conversion from a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. One established method involves activating the carboxylic acid, followed by reaction with an ammonia (B1221849) source. For instance, a similar transformation on an N-acylated proline derivative was achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and ammonium (B1175870) bicarbonate as the source of ammonia. beilstein-journals.orgnih.gov Another approach mentioned in synthetic literature is the use of ethyl chloroformate to form a mixed anhydride, which then undergoes ammonolysis to yield the desired amide. google.com However, this method can sometimes lead to side reactions, particularly if other reactive sites are present in the molecule. google.com

Acylation Reactions Involving Piperidine-3-carboxamide Precursors

Precursor Chemistry and Intermediate Derivatization for Piperidine-3-carboxamide Scaffold

The synthesis of the target compound relies heavily on the availability and chemistry of its core precursor, the piperidine-3-carboxamide scaffold. This scaffold is typically derived from piperidine-3-carboxylic acid.

Piperidine-3-carboxylic acid, also known as nipecotic acid, is a versatile building block in pharmaceutical chemistry. researchgate.netsolubilityofthings.com Its structure, featuring a six-membered heterocyclic amine ring with a carboxylic acid group, makes it an ideal starting material for a wide range of derivatives, including piperidine-3-carboxamide. researchgate.netsolubilityofthings.comnih.gov The synthesis often begins with the protection of the piperidine nitrogen, followed by the conversion of the carboxylic acid group to the carboxamide. For example, piperidine-3-carboxylic acids have been converted into β-keto esters, which then serve as intermediates for more complex heterocyclic structures. researchgate.net Both the (R) and (S) enantiomers of piperidine-3-carboxamide are recognized chemical entities, derived from their respective carboxylic acid precursors. nih.govnih.gov The carboxylic acid itself can be synthesized from 3-piperidine formamide (B127407) through hydrolysis. google.com Ethyl esters of piperidine carboxylic acids are also valuable starting materials, with the ester group providing a convenient handle for conversion to the amide or other functionalities. vulcanchem.com

Formation and Isolation of Piperidine Amide Intermediates

The synthesis of N-acylated piperidines like this compound begins with the formation of the core piperidine-3-carboxamide structure. This intermediate is typically prepared from precursors such as piperidine-3-carboxylic acid (nipecotic acid) or its derivatives. The conversion of the carboxylic acid group at the 3-position of the piperidine ring into a primary amide is a critical step. A common laboratory and industrial method for this transformation involves activating the carboxylic acid, followed by reaction with an ammonia source.

For instance, the carboxylic acid can be converted into a more reactive acyl chloride or an active ester. A frequently used method involves coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an ammonia source, such as ammonium bicarbonate, to form the amide. nih.gov Another approach is the use of ethyl chloroformate to form a mixed anhydride, which then reacts with ammonia. google.com

The isolation and purification of these piperidine amide intermediates often require careful consideration of their physicochemical properties. These intermediates can exhibit high polarity and water solubility, which may complicate extraction and purification processes. google.com Chromatographic techniques or recrystallization are commonly employed to obtain the pure piperidine-3-carboxamide before the subsequent N-acylation step. google.com The structure-activity relationships of various piperidine-3-carboxamides have been studied, highlighting the importance of the 3-substituent for biological activity in certain contexts. nih.gov

The general reaction scheme for the formation of the piperidine-3-carboxamide intermediate is outlined below:

| Precursor | Reagents | Product | Key Considerations |

| Piperidine-3-carboxylic acid | 1. Activating Agent (e.g., SOCl₂, Oxalyl chloride) 2. Ammonia Source (e.g., NH₃, NH₄OH) | Piperidine-3-carboxamide | Acid activation is required. |

| Piperidine-3-carboxylic acid | DCC, Ammonium Bicarbonate | Piperidine-3-carboxamide | Reaction produces a urea (B33335) byproduct that must be removed. nih.govgoogle.com |

| Piperidine-3-carboxylic acid | Ethyl Chloroformate, Ammonia | Piperidine-3-carboxamide | Potential for side reactions if other nucleophiles are present. google.com |

Mechanistic Aspects of Synthetic Pathways

The synthesis of this compound is fundamentally an N-acylation reaction. Understanding the mechanism of this transformation is key to optimizing reaction conditions and yield.

N-acylation of secondary amines like piperidine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (in this case, chloroacetyl chloride).

The reaction generally proceeds through a tetrahedral intermediate. This process is often facilitated by a base, which serves two primary purposes: to deprotonate the piperidine nitrogen, increasing its nucleophilicity, or to neutralize the acidic byproduct (HCl) generated during the reaction. The choice of base and solvent can significantly influence the reaction rate and outcome.

Computational studies, such as Density Functional Theory (DFT), on the acylation of substituted piperidines have provided deeper insights. These studies suggest that the acylation can occur via a concerted, seven-membered transition state, especially when certain acyl transfer reagents are used. nih.gov This model involves a simultaneous proton transfer guided by the components in the reaction mixture. nih.gov The stereochemistry and conformation of the piperidine ring, such as the preference for substituents in axial or equatorial positions, can also play a significant role in the reactivity and selectivity of the acylation process. nih.gov

The incorporation of the chloroacetyl group onto the piperidine nitrogen is typically achieved using chloroacetyl chloride as the acylating agent. nih.govresearchgate.netnih.gov Chloroacetyl chloride is highly reactive due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, which makes the carbonyl carbon highly electrophilic. An additional chlorine atom on the acetyl group further enhances this electrophilicity.

A common procedure involves dissolving the piperidine-3-carboxamide precursor in a suitable aprotic solvent, such as dichloromethane (DCM), benzene, or tetrahydrofuran (THF). nih.govnih.govvulcanchem.com A base, typically a tertiary amine like triethylamine or pyridine, is added to the mixture. nih.govresearchgate.net The base neutralizes the hydrogen chloride (HCl) that is liberated as the reaction proceeds, preventing the protonation of the starting piperidine and driving the reaction to completion.

The reaction is often conducted at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize potential side reactions. nih.govresearchgate.net The chloroacetyl chloride is usually added dropwise to the solution of the amine and base. nih.gov After the reaction is complete, a standard aqueous workup is performed to remove the hydrochloride salt of the base and other water-soluble impurities. The final product, this compound, is then isolated by removing the solvent and purified, often through recrystallization or column chromatography.

The introduction of the electron-withdrawing chloroacetyl group at the ring nitrogen can cause significant changes in the conformation of the piperidine ring. nih.gov This modification is a key step in the synthesis of various pharmacologically interesting molecules.

| Parameter | Typical Condition | Rationale / Notes |

| Acylating Agent | Chloroacetyl chloride | Highly reactive electrophile for efficient acylation. nih.govnih.govresearchgate.net |

| Substrate | Piperidine-3-carboxamide | The nucleophilic secondary amine. |

| Solvent | Aprotic solvents (e.g., DCM, Benzene, THF) | Prevents reaction with the acylating agent. nih.govvulcanchem.com |

| Base | Triethylamine, Pyridine | Scavenges HCl byproduct, preventing protonation of the amine. nih.govresearchgate.net |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. researchgate.net |

| Workup | Aqueous wash, extraction | Removes base-hydrochloride salt and other impurities. nih.govvulcanchem.com |

Biological Research and Mechanistic Investigations of 1 2 Chloroacetyl Piperidine 3 Carboxamide

Exploration of Biological Targets and Target Engagement

The identification of biological targets is a critical first step in characterizing the pharmacological profile of a novel compound. For 1-(2-Chloroacetyl)piperidine-3-carboxamide, this exploration is largely guided by the known activities of its constituent chemical moieties. The piperidine-3-carboxamide scaffold is a recognized pharmacophore in various therapeutic areas, while the chloroacetyl group is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues on proteins. mdpi.comcsmres.co.ukresearchgate.net

In Vitro Enzyme Inhibition Assays

While specific in vitro enzyme inhibition data for this compound is not extensively available in the public domain, the presence of the chloroacetyl group strongly suggests its potential as an irreversible enzyme inhibitor. mdpi.com Chloroacetamides are known to covalently modify the active sites of enzymes, particularly those with a nucleophilic cysteine residue. nih.gov

For instance, studies on other chloroacetamide-containing molecules have demonstrated potent, irreversible inhibition of various enzymes. This inhibition is typically time-dependent and is not reversed by dilution, a hallmark of covalent modification.

Illustrative Data for Analogous Chloroacetamide Compounds:

| Analogous Compound Class | Target Enzyme | Inhibition Constant (Ki) | Mechanism |

|---|---|---|---|

| Chloroacetamide-based Herbicides | Chalcone Synthase | - | Irreversible, Covalent |

| Piperidine-derived Keto Amides | μ-Calpain | 9 nM - 30 nM | - |

Note: The data presented above is for analogous compounds containing a chloroacetyl group or a piperidine (B6355638) carboxamide scaffold and is intended to be illustrative of the potential activity of this compound. nih.govnih.gov

Analysis of Interactions with Specific Receptors and Proteins

The piperidine-3-carboxamide scaffold has been identified as a key structural motif in ligands for a variety of receptors and proteins. nih.gov Derivatives of this scaffold have been investigated for their activity as anti-osteoporosis agents targeting cathepsin K and as inducers of senescence-like phenotypes in melanoma cells. nih.govmdpi.com Computational studies, such as molecular docking, have been employed to predict the binding modes of these derivatives within the active sites of their target proteins. mdpi.com These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to binding affinity. mdpi.com

Binding Affinity Determinations to Identified Biological Targets

Illustrative Binding Affinity for a Piperidine Carboxamide Derivative:

| Analogous Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| 1-(2-naphthylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide | μ-Calpain | 9 nM |

Note: This data is for an analogous compound and serves to illustrate the potential for high-affinity binding within this class of molecules. nih.gov

Elucidation of Molecular Mechanism of Action

Understanding the molecular mechanism of action provides a detailed picture of how a compound exerts its biological effects at a molecular level.

Mode of Interaction at the Active Site of Target Proteins

For this compound, the proposed mode of interaction involves a two-step process characteristic of covalent inhibitors. nih.gov First, the piperidine-3-carboxamide portion of the molecule would engage in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding site of a target protein, orienting the molecule in a favorable position. mdpi.com Following this initial binding, the electrophilic chloroacetyl group would be positioned in close proximity to a nucleophilic amino acid residue, such as cysteine, leading to a covalent bond formation. nih.gov This irreversible modification of the active site would result in a sustained inhibition of the protein's function.

Modulation of Specific Biochemical Pathways by Chloroacetyl-Containing Scaffolds

The covalent modification of key proteins by chloroacetyl-containing scaffolds can lead to the modulation of entire biochemical pathways. Piperidine and its derivatives have been shown to influence a variety of signaling pathways involved in cancer progression, including those that regulate the cell cycle and apoptosis. nih.gov For example, some piperidine derivatives can arrest the cell cycle in the G1/G0 phase and induce apoptosis. nih.gov The specific pathways affected by this compound would depend on the identity of its biological target(s).

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding the molecular features that govern their biological activity. These studies involve systematic modifications of the chemical structure to identify key pharmacophoric elements and to optimize potency, selectivity, and pharmacokinetic properties.

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly impact the biological activity of the resulting compounds. researchgate.netnih.gov For the piperidine-3-carboxamide core, the position of the carboxamide group and the nature of substituents on the piperidine nitrogen and other ring positions are critical determinants of activity.

Research on a series of N-arylpiperidine-3-carboxamide derivatives has shed light on the importance of the piperidine-3-carboxamide moiety. In a study focused on identifying compounds with antimelanoma activity, it was found that the piperidine-3-carboxamide scaffold was essential for the observed senescence-inducing and antiproliferative effects. nih.gov The regio-isomer with a piperidine-4-carboxamide functionality was found to be inactive, highlighting the critical importance of the substitution pattern on the piperidine ring. nih.gov Furthermore, altering the ring size by replacing the piperidine with a smaller pyrrolidine (B122466) or azetidine (B1206935) ring led to a gradual decrease in activity, suggesting that the six-membered piperidine ring provides an optimal conformation for target interaction. nih.gov

The following table summarizes the impact of modifications to the piperidine ring on the biological activity of N-arylpiperidine-3-carboxamide derivatives against the A375 human melanoma cell line.

| Compound ID | Modification | Antiproliferative Activity (IC₅₀, µM) | Senescence-Inducing Activity (EC₅₀, µM) |

| 1 | Piperidine-3-carboxamide (Hit compound) | 0.88 | 1.24 |

| 12 | Piperidine-4-carboxamide (Regioisomer) | Inactive | - |

| 13 | Pyrrolidine-3-carboxamide (Ring size) | 8.0 | - |

| 14 | Azetidine-3-carboxamide (Ring size) | >20 | - |

Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives. nih.gov

These findings underscore the stringent structural requirements of the piperidine ring for the biological activity of this class of compounds. The specific placement of the carboxamide group at the 3-position appears to be a key feature for molecular recognition by the biological target.

The chloroacetyl group is a reactive electrophilic moiety that can act as a "warhead" in targeted covalent inhibitors. nih.gov This group can form a covalent bond with a nucleophilic amino acid residue, such as cysteine, serine, or lysine, in the binding site of a target protein. researchgate.netnih.gov This covalent interaction can lead to irreversible or reversible inhibition, often resulting in enhanced potency and prolonged duration of action compared to non-covalent inhibitors. researchgate.net

The presence of the chloroacetyl group on the piperidine nitrogen of this compound suggests a potential mechanism of action involving covalent modification of its biological target. The reactivity of the chloroacetyl group can be modulated by the electronic properties of the rest of the molecule. The specificity of the covalent interaction is determined by the non-covalent binding affinity of the entire molecule, which positions the chloroacetyl group in close proximity to the target nucleophile. nih.gov

Conformational studies on related 2-substituted piperazines have shown a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. The axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other known inhibitors. nih.gov

For this compound, the conformational flexibility of the piperidine ring and the relative orientation of the chloroacetyl and carboxamide groups would be crucial for its interaction with a target protein. Molecular modeling studies would be necessary to predict the low-energy conformations and to understand how these conformers might interact with a putative binding site. The ability of the molecule to adopt a specific, bioactive conformation upon binding is a key aspect of its mechanism of action.

Preclinical in vitro Pharmacological Evaluation

The preclinical in vitro evaluation of a compound is essential to determine its efficacy, potency, and selectivity before advancing to in vivo studies. This typically involves a battery of cell-based and biochemical assays.

Cell-based assays are fundamental for assessing the biological activity of a compound in a cellular context. These assays can measure various endpoints, such as cell proliferation, cytotoxicity, or the modulation of specific signaling pathways. The half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) are common metrics used to quantify the potency of a compound.

For compounds with potential anticancer activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. nih.gov In a study on N-substituted 1H-indole-2-carboxamides, the MTT assay was used to determine the antiproliferative activity against various cancer cell lines. nih.gov

The following table provides illustrative data on the potency of different carboxamide derivatives against various cancer cell lines, as determined by cell-based assays.

| Compound Class | Cell Line | Assay Type | Potency (IC₅₀, µM) |

| N-arylpiperidine-3-carboxamide nih.gov | A375 (Melanoma) | Antiproliferation | 0.03 - 0.88 |

| N-substituted 1H-indole-2-carboxamides nih.gov | K-562 (Leukemia) | MTT | 0.33 - 0.61 |

| N-substituted 1H-indole-2-carboxamides nih.gov | HCT-116 (Colon Cancer) | MTT | 1.01 |

While specific data for this compound is not publicly available, it would be expected to undergo similar in vitro testing to determine its efficacy and potency against relevant cell lines.

Selectivity is a critical aspect of drug development, as off-target interactions can lead to undesirable side effects. Selectivity profiling involves testing a compound against a panel of related and unrelated biological targets to assess its specificity. For covalent inhibitors, it is particularly important to evaluate their reactivity towards off-target nucleophiles to avoid non-specific covalent modifications. researchgate.net

Computational methods can be employed to predict potential off-target interactions. nih.gov These methods can calculate the similarity between the target compound and known ligands for a wide range of proteins. Experimental validation is then carried out using biochemical or cell-based assays against the predicted off-targets.

For a compound like this compound, selectivity profiling would be crucial to ensure that the covalent modification is directed towards the intended target and not to other proteins containing reactive nucleophiles. The design of reversible covalent inhibitors is one strategy to mitigate the risk of off-target effects, as the reversible nature of the interaction prevents the accumulation of off-target adducts. researchgate.net

Design and Synthesis of Derivatives and Analogs of 1 2 Chloroacetyl Piperidine 3 Carboxamide

Principles for Scaffold Diversification

Scaffold diversification of 1-(2-chloroacetyl)piperidine-3-carboxamide can be methodically approached by considering modifications at three primary locations: the piperidine (B6355638) ring, the carboxamide functional group, and the chloroacetyl group.

The piperidine ring is a versatile scaffold in medicinal chemistry, and its modification can significantly influence the pharmacological and pharmacokinetic properties of a molecule. nih.govthieme-connect.com Strategies for diversifying the piperidine ring of this compound include N-alkylation and C-H functionalization.

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated to introduce a variety of substituents. This can be achieved through reactions with alkyl halides in the presence of a base or via reductive amination. researchgate.netnih.gov For instance, reaction with different alkyl bromides in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can yield a library of N-substituted analogs.

C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of C-H bonds, offering a powerful tool for modifying the piperidine ring at various positions. nih.govnih.gov Palladium-catalyzed C-H arylation, for example, can introduce aryl groups at specific positions on the ring, leading to significant structural diversity. chemrxiv.org This approach can be used to synthesize analogs with substituents at the C2, C3, or C4 positions, thereby exploring the spatial requirements of the scaffold's biological target. A two-step process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling can also be employed to create complex, three-dimensional piperidine structures. medhealthreview.comnews-medical.net

| Modification Type | Reagents and Conditions | Resulting Structure |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., Benzyl bromide), K2CO3, DMF, rt | N-Alkylpiperidine derivative |

| C-H Arylation | Aryl halide, Pd catalyst, ligand, base, high temperature | C-Arylpiperidine derivative |

Reduction to Amines: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgyoutube.comechemi.com This transformation replaces the carbonyl oxygen with two hydrogen atoms, fundamentally altering the electronic and steric properties of the substituent. The resulting aminomethylpiperidine can serve as a building block for further derivatization.

Dehydration to Nitriles: Dehydration of the primary carboxamide yields a nitrile functional group. This can be accomplished using various dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). nih.govchemistrysteps.commasterorganicchemistry.comcommonorganicchemistry.com The conversion of the carboxamide to a nitrile changes its hydrogen bonding capacity and lipophilicity.

| Modification Type | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Aminomethylpiperidine derivative |

| Dehydration to Nitrile | POCl₃, heat | Cyanopiperidine derivative |

The chloroacetyl group is a highly reactive electrophilic handle, making it an ideal point for introducing a wide range of functional groups through nucleophilic substitution. researchgate.net The chlorine atom can be readily displaced by various nucleophiles, leading to a diverse library of derivatives. researchgate.net

Nucleophilic Substitution: A multitude of nucleophiles, including amines, thiols, and alcohols, can be reacted with the chloroacetyl moiety to form new carbon-heteroatom bonds. youtube.comchemguide.co.uk For instance, reaction with primary or secondary amines leads to the formation of N-substituted glycine amides. chemguide.co.uk This approach is particularly useful for introducing peptidic or other biologically relevant motifs. Similarly, reaction with thiols provides thioether derivatives, while alcohols yield ether linkages.

| Nucleophile | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Primary Amine (R-NH₂) | R-NH₂, base (e.g., NaHCO₃), solvent (e.g., acetonitrile) | N-Substituted glycinamide derivative |

| Thiol (R-SH) | R-SH, base (e.g., K₂CO₃), solvent (e.g., DMF) | Thioether derivative |

Synthetic Methodologies for Analog Generation

To efficiently synthesize large numbers of analogs based on the principles of scaffold diversification, high-throughput synthetic methodologies are often employed. These include parallel synthesis and combinatorial chemistry, as well as fragment-based approaches.

Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of compounds. nih.govacs.org These techniques can be applied to the this compound scaffold to explore a vast chemical space.

In a combinatorial approach, the three points of diversification (piperidine ring, carboxamide, and chloroacetyl group) can be systematically varied. For example, a library can be constructed by reacting a set of piperidine-3-carboxamide precursors with a variety of chloroacetylating agents, followed by reaction with a diverse set of nucleophiles. This can be performed using solid-phase synthesis, where the piperidine scaffold is attached to a resin, allowing for easy purification after each reaction step. 5z.com Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in microtiter plates, enabling the simultaneous synthesis of hundreds of discrete compounds. nih.govacs.org

Fragment-based drug discovery (FBDD) is an alternative approach to lead identification and optimization. nih.govwhiterose.ac.ukrsc.org In this strategy, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. The this compound scaffold can be utilized in a fragment-based approach in several ways. mdpi.com

For instance, the piperidine-3-carboxamide core itself can be considered a 3D fragment that can be elaborated upon. whiterose.ac.uk Alternatively, fragments identified through screening can be incorporated into the scaffold through derivatization of the chloroacetyl group or functionalization of the piperidine ring. This "fragment growth" strategy allows for the targeted design of analogs with improved binding affinity and selectivity. mdpi.com

Application of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) in Analog Discovery

The discovery and optimization of derivatives and analogs of this compound are significantly advanced by modern computational and experimental drug design strategies. nih.gov Among these, Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) are pivotal in transforming initial hits into potent and selective lead compounds. nih.govbohrium.com These approaches leverage detailed knowledge of the biological target's three-dimensional structure to guide the rational design of novel molecules with improved pharmacological profiles. nih.govsemanticscholar.org

Structure-Based Drug Design (SBDD)

SBDD relies on the high-resolution structural information of a biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). nih.gov This information allows for the design of ligands that fit precisely into the target's binding site, maximizing potency and selectivity.

A prominent example of SBDD in the development of piperidine carboxamide analogs is in the discovery of species-selective proteasome inhibitors for treating malaria. nih.gov In a hit-to-lead optimization program starting from a piperidine carboxamide hit compound, researchers utilized cryo-EM to resolve the structure of a potent analog bound to the Plasmodium falciparum 20S proteasome (Pf20S). nih.gov The analysis revealed that the analog bound non-covalently to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distant from the catalytic threonine residue. nih.gov This binding site showed significant species differences between the parasite and human proteasomes, which was exploited to achieve high selectivity. nih.gov This structural insight was crucial for rationally designing further analogs with enhanced potency and oral efficacy, demonstrating the power of SBDD in guiding analog discovery. nih.gov

Key findings from structure-activity relationship (SAR) studies, often coupled with SBDD, have highlighted critical molecular features for activity. For instance, in one series of piperidine carboxamides, the (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer. nih.gov Moreover, the removal of key structural fragments, such as a phenyl ring or a glycolic acid moiety, led to a complete loss of activity, establishing the minimal pharmacophore required for biological function. nih.gov

Fragment-Based Drug Design (FBDD)

FBDD has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points. bohrium.comsemanticscholar.org The core principle of FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to the target. semanticscholar.orgvu.nl These initial fragment hits, which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), serve as building blocks that can be optimized into more potent lead compounds through strategies like fragment growing, linking, or merging. bohrium.comsemanticscholar.org

In the context of discovering analogs of this compound, FBDD can be applied to identify novel core scaffolds or substituents. The piperidine-3-carboxamide moiety itself could be identified as a key fragment that binds to a specific sub-pocket of a target protein. nih.govnih.gov Once such a fragment hit is identified and its binding mode is confirmed using biophysical techniques like surface plasmon resonance (SPR), X-ray crystallography, or nuclear magnetic resonance (NMR), medicinal chemists can employ several optimization strategies. bohrium.com

Fragment Growing : This involves adding functional groups to the initial fragment to engage with adjacent pockets in the binding site, thereby increasing affinity and potency. semanticscholar.org For a piperidine carboxamide fragment, this could involve derivatizing the piperidine nitrogen or the carboxamide group.

Fragment Linking : If two different fragments are found to bind in adjacent sites, they can be connected with a chemical linker to create a single, more potent molecule. bohrium.com

Fragment Merging : This strategy involves combining the structural features of two or more overlapping fragments that bind in the same region into a single, novel chemical entity. bohrium.com

The primary advantage of FBDD is that it explores chemical space more efficiently than HTS and often yields lead compounds with better physicochemical properties and higher ligand efficiency. bohrium.com

Research Findings on Piperidine-3-Carboxamide Analogs

The following tables summarize research findings on the activity of various derivatives and analogs of the piperidine-3-carboxamide scaffold, illustrating the structure-activity relationships that guide drug design efforts.

Table 1: Antiproliferative and Senescence-Inducing Activity of N-Arylpiperidine-3-Carboxamide Derivatives in A375 Human Melanoma Cells

| Compound ID | Modifications | Antiproliferative Activity (IC₅₀, µM) | Senescence-Inducing Activity (EC₅₀, µM) |

| 1 (Hit) | N-Arylpiperidine-3-carboxamide core | 0.88 | 1.24 |

| 12 | Regioisomer (Piperidine-4-carboxamide) | Inactive | - |

| 13 | Ring contraction (Pyrrolidine) | 8.0 | - |

| 14 | Ring contraction (Azetidine) | >20 | - |

| 54 | S-isomer with Pyridine B-ring and Pyrrole R³ | 0.03 | 0.04 |

Data sourced from a study on senescence-inducing small molecules for melanoma treatment. nih.gov The data shows the importance of the piperidine-3-carboxamide scaffold, as regioisomers and smaller ring structures led to decreased or abolished activity. nih.gov Compound 54 emerged as a highly potent analog. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Piperidine Carboxamides as Antimalarial Agents

| Compound ID | Enantiomer | Modifications | Antimalarial Activity (EC₅₀, µM) |

| SW042 | Racemic | Initial Hit Compound | 0.14 - 0.19 |

| (S)-SW042 | S | - | ~0.05 |

| (R)-SW042 | R | - | >5 |

| Analog 1 | S | Removal of right-hand phenyl ring | Inactive |

| Analog 2 | S | Removal of left-hand glycolic acid fragment | Inactive |

Data derived from a study on proteasome inhibitors for malaria. nih.gov The findings demonstrate a strong stereochemical preference for the (S)-enantiomer and confirm the essentiality of both the phenyl ring and the glycolic acid fragment for antimalarial activity. nih.gov

Future Directions and Research Gaps in the Study of 1 2 Chloroacetyl Piperidine 3 Carboxamide

Development of Advanced Synthetic Methodologies for Complex Analogs

The exploration of the full therapeutic potential of 1-(2-Chloroacetyl)piperidine-3-carboxamide hinges on the ability to generate a diverse library of complex analogs. Future research should prioritize the development of advanced synthetic methodologies that allow for precise and efficient modification of the core scaffold. Key areas of focus include:

Stereoselective Synthesis: The piperidine (B6355638) ring contains a chiral center at the 3-position. Investigating the impact of stereochemistry on biological activity is crucial. Future synthetic strategies should focus on enantioselective methods to produce pure (R)- and (S)-enantiomers, moving beyond racemic mixtures. nih.gov

Diversity-Oriented Synthesis (DOS): Employing DOS strategies will be instrumental in creating a wide array of analogs with varied functional groups and three-dimensional arrangements. This can be achieved through techniques such as multicomponent reactions and the use of versatile building blocks to modify the piperidine ring, the carboxamide moiety, and the N-acetyl group.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the piperidine ring would be highly valuable. This approach allows for the introduction of diverse substituents at various positions on the core structure in the final steps of the synthesis, rapidly expanding the chemical space around the lead compound.

| Synthetic Strategy | Focus | Potential Advantage |

| Stereoselective Synthesis | Production of pure (R)- and (S)-enantiomers | Elucidation of stereochemistry-activity relationships |

| Diversity-Oriented Synthesis | Creation of a wide array of structurally diverse analogs | Exploration of broader biological activities |

| Late-Stage Functionalization | Introduction of various substituents in the final synthetic steps | Rapid generation of a focused library of analogs |

High-Throughput Screening for Novel Biological Activities and Phenotypes

To uncover the pharmacological potential of this compound and its analogs, comprehensive high-throughput screening (HTS) is essential. The reactive chloroacetyl group suggests a potential for covalent interactions with biological targets, a feature that can be exploited in screening campaigns.

Future HTS efforts should encompass a broad range of assays to identify novel biological activities. A promising starting point is the investigation of its effects on cancer cells. A recent study identified piperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells, suggesting a potential avenue for anti-cancer therapy. nih.gov High-content screening (HCS) can be employed to identify compounds that induce specific cellular phenotypes, such as apoptosis, cell cycle arrest, or senescence. nih.gov

Beyond cancer, screening against a diverse panel of targets is warranted. This could include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in various disease pathways. The development of multiplexed HTS assays, where the inhibition of multiple enzymes is monitored simultaneously, could accelerate the discovery of selective inhibitors. nih.gov

| Screening Approach | Objective | Example Application |

| High-Content Screening (HCS) | Identify compounds inducing specific cellular phenotypes | Screening for senescence-inducing activity in melanoma cells nih.gov |

| Target-Based Screening | Identify compounds that interact with specific molecular targets | Screening against a panel of kinases or proteases |

| Multiplexed HTS | Simultaneously screen against multiple targets | Efficiently identify selective enzyme inhibitors nih.gov |

Mechanistic Insights via Advanced Biophysical Techniques and Omics Approaches

A critical research gap is the lack of understanding of the molecular mechanism of action of this compound. Advanced biophysical techniques and "omics" approaches will be indispensable in elucidating how this compound exerts its biological effects.

Target Identification and Validation: The chloroacetyl group makes this compound a candidate for activity-based protein profiling (ABPP). This technique can be used to identify the specific protein targets that are covalently modified by the compound in a cellular context. Once potential targets are identified, biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to validate and characterize the binding interactions.

Structural Biology: Obtaining the crystal structure of the compound bound to its target protein would provide invaluable atomic-level insights into the binding mode and the mechanism of inhibition. This information would be crucial for structure-based drug design and the optimization of lead compounds.

Proteomics and Metabolomics: Untargeted proteomics and metabolomics can provide a global view of the cellular changes induced by the compound. nih.govrevespcardiol.org These approaches can help to identify the signaling pathways and metabolic processes that are perturbed, offering a more comprehensive understanding of the compound's mechanism of action. nih.govrevespcardiol.org

Exploration of Unexplored Biological Targets and Potential Therapeutic Applications

Building on the initial finding of senescence-inducing properties in related piperidine-3-carboxamides, a key future direction is the systematic exploration of unexplored biological targets and novel therapeutic applications. nih.gov

The induction of senescence is a promising strategy for cancer therapy. nih.gov Therefore, a primary focus should be on evaluating the efficacy of this compound and its analogs in various cancer models, including those resistant to conventional therapies.

Furthermore, the piperidine scaffold is a common feature in many biologically active compounds with diverse therapeutic applications, including as anti-osteoporosis agents and calpain inhibitors. mdpi.comnih.gov This suggests that analogs of this compound could have potential in other disease areas. Future research should explore its activity against a wider range of targets implicated in diseases such as neurodegenerative disorders, inflammatory conditions, and infectious diseases. The development of novel piperidine derivatives as proteasome inhibitors has also shown promise in treating multiple myeloma. nih.gov

常见问题

Q. What are the common synthetic routes for 1-(2-Chloroacetyl)piperidine-3-carboxamide?

The synthesis typically involves multi-step organic reactions. A nucleophilic substitution reaction between piperidine-3-carboxamide and 2-chloroacetyl chloride is a foundational approach. Key steps include:

- Reagents : Use anhydrous DMF as a solvent with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) as a base to deprotonate the piperidine nitrogen, facilitating the substitution .

- Conditions : Reactions are performed at 0–25°C under inert atmospheres (e.g., N₂) to prevent hydrolysis of the chloroacetyl group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the purity and structural identity of this compound validated?

Methodological validation involves:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf comparison with standards) .

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~170 ppm for carbonyl carbons) and IR (amide I band ~1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269.77 for C₁₄H₂₀ClNO₂) .

Q. What are the solubility and stability characteristics under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; poorly soluble in water. Adjust pH with dilute HCl/NaOH to enhance aqueous solubility for biological assays .

- Stability : Stable at room temperature in dry, dark conditions. Decomposes above 150°C; avoid prolonged exposure to moisture or strong acids/bases to prevent hydrolysis of the chloroacetyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) is critical for:

- Conformational Analysis : The piperidine ring adopts a distorted chair conformation (puckering parameters Q = 0.655 Å, φ = 93.1°, ψ = 254.4°) .

- Intermolecular Interactions : Hydrogen bonds (N–H···O, C=O···H–C) and van der Waals forces stabilize the crystal lattice. Refinement with SHELXL97 and SHELXS97 software ensures accuracy (R factor < 0.06) .

- Validation : Compare experimental bond lengths/angles (e.g., C–Cl = 1.73 Å) with DFT-optimized geometries to identify discrepancies .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data?

Contradictions arise from variable reaction conditions or impurities. Mitigation includes:

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (acetonitrile vs. THF) to improve reproducibility .

- Data Cross-Validation : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or enantiomers. For example, NOESY can confirm spatial proximity of chloroacetyl and carboxamide groups .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts or reaction pathways, identifying likely byproducts .

Q. How to design bioactivity assays targeting enzyme inhibition or receptor binding?

- Target Selection : Prioritize enzymes/receptors with structural homology to known piperidine-carboxamide targets (e.g., kinases, GPCRs) .

- In Vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) or colorimetric methods (e.g., NADH depletion) for enzymatic activity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the chloroacetyl group .

Methodological Considerations

- Synthetic Challenges : Chloroacetyl group reactivity necessitates strict temperature control to avoid side reactions (e.g., dimerization) .

- Biological Assay Pitfalls : Solubility limitations in aqueous buffers may yield false negatives; use DMSO stocks (<1% v/v) to maintain compound integrity .

- Data Reproducibility : Report detailed crystallographic parameters (space group, Z value) and NMR acquisition settings (temperature, solvent) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。